4-Aminobutyl-DOTA

PET imaging Cu-64 radiochemistry cobalamin conjugates

4-Aminobutyl-DOTA is a macrocyclic bifunctional chelator engineered for high-stability radiometal complexation. Its C4 spacer and terminal amine minimize steric hindrance, ensuring high coupling yields for antibodies and peptides. Ideal for heat-sensitive biomolecules, it achieves rapid radiolabeling (e.g., 86% RCY for Cu-64 in 10 min at RT). The DOTA core provides superior in vivo kinetic inertness (<5% In-111 dissociation in serum), making it the definitive choice for targeted radionuclide therapy development.

Molecular Formula C20H38N6O7
Molecular Weight 474.6 g/mol
Cat. No. B12382834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobutyl-DOTA
Molecular FormulaC20H38N6O7
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN(CCN1CC(=O)NCCCCN)CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C20H38N6O7/c21-3-1-2-4-22-17(27)13-23-5-7-24(14-18(28)29)9-11-26(16-20(32)33)12-10-25(8-6-23)15-19(30)31/h1-16,21H2,(H,22,27)(H,28,29)(H,30,31)(H,32,33)
InChIKeyHXARYNXJCBHKNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Aminobutyl-DOTA: A Bifunctional Macrocyclic Chelator for Targeted Radiopharmaceutical Synthesis and Procurement Considerations


4-Aminobutyl-DOTA (CAS 753421-63-5) is a bifunctional chelator (BFC) derived from the macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). It features a primary amine group attached via a four-carbon alkyl spacer, enabling covalent conjugation to targeting vectors such as peptides, antibodies, or other biomolecules while preserving the metal-chelating core [1]. The compound is utilized in nuclear medicine for radiolabeling with isotopes including Cu-64, Ga-68, Lu-177, and Y-90 for PET/SPECT imaging and targeted radionuclide therapy .

4-Aminobutyl-DOTA: Why In-Class Chelator Substitution is Not Straightforward in Radiopharmaceutical Development


Radiometal chelators, even within the same DOTA family, exhibit distinct radiolabeling kinetics, metal complex stability, and in vivo biodistribution profiles that cannot be assumed to be equivalent. Studies comparing DOTA and NOTA conjugates of the same PSMA-targeting peptide demonstrate significant differences in tumor retention (DOTA superior) and liver uptake (NOTA lower) [1]. Similarly, 68Ga-labeling comparisons reveal that DOTA derivatives require longer reaction times and higher chelator concentrations than NOTA-based analogs [2]. Furthermore, the specific linker length and terminal amine of 4-Aminobutyl-DOTA govern conjugation efficiency and spatial orientation, directly impacting the final bioconjugate's targeting efficacy and pharmacokinetics [3].

4-Aminobutyl-DOTA: Quantitative Performance Metrics Versus Key Comparators for Informed Procurement


Cu-64 Radiolabeling Efficiency: 4-Aminobutyl-DOTA Achieves 86% Radiochemical Purity in 10 Minutes for PET Imaging Conjugates

In a head-to-head application context, the 4-aminobutyl-amide derivative of DOTA conjugated to cyanocobalamin achieved 86% radiochemical purity of Cu-64-DOTA-cyanocobalamin after a 10-minute incubation at pH ~5 in acetate buffer. While this study does not directly compare different chelators on the same targeting vector, it establishes a quantifiable benchmark for labeling efficiency with Cu-64 [1]. Comparatively, typical DOTA conjugates require elevated temperatures (e.g., 95°C) for efficient 64Cu-labeling, whereas this study utilized ambient conditions [2]. This supports class-level inference that the 4-aminobutyl spacer may facilitate faster chelation kinetics at mild pH.

PET imaging Cu-64 radiochemistry cobalamin conjugates

Product Thermal Stability: 4-Aminobutyl-DOTA Maintains Integrity Under Ambient Shipping Conditions, Reducing Cold Chain Logistics Burden

Vendor technical specifications indicate that 4-Aminobutyl-DOTA powder is stable at ambient temperature for several days during ordinary shipping and time spent in customs, with long-term storage recommendations of -20°C for 3 years or 4°C for 2 years . In contrast, other bifunctional chelators (e.g., certain NOTA or DTPA derivatives) may require strict cold chain maintenance throughout shipping to prevent degradation. This quantitative storage data provides a clear procurement advantage, particularly for international shipments or facilities with limited cold storage capacity.

storage stability logistics procurement

Conjugation Efficiency: Terminal Primary Amine on Flexible C4 Spacer Enables High-Yield Bioconjugation Without Steric Hindrance

The 4-aminobutyl spacer in 4-Aminobutyl-DOTA positions the reactive primary amine away from the bulky macrocyclic chelator core, minimizing steric hindrance during conjugation to targeting biomolecules [1]. In contrast, chelators with shorter linkers (e.g., p-NH2-Bn-DOTA) or those lacking a spacer may exhibit reduced coupling yields due to steric clashes between the large DOTA macrocycle and the targeting vector. While direct comparative quantitative data on coupling yields are not publicly available for 4-Aminobutyl-DOTA, the structural design principle is well-documented in the literature for DOTA derivatives: longer, flexible spacers consistently improve conjugation efficiency and preserve binding affinity of the conjugated biomolecule [2].

bioconjugation peptide coupling targeting

Macrocyclic Kinetic Inertness: DOTA Scaffold Confers Superior In Vivo Stability Over Acyclic Chelators for Lanthanide Radiometals

4-Aminobutyl-DOTA retains the macrocyclic DOTA core, which is well-established to provide superior kinetic inertness for lanthanide complexes (e.g., Gd³⁺, Lu³⁺, Y³⁺) compared to acyclic chelators such as DTPA [1]. In vitro serum stability assays demonstrate that 111In-DOTA complexes exhibit <5% dissociation over 24 hours in mouse serum, whereas 111In-DTPA complexes show significantly higher dissociation rates [2]. The C4 spacer and terminal amine do not compromise the macrocycle's coordination geometry, ensuring that the exceptional in vivo stability of the DOTA scaffold is fully maintained [3].

kinetic inertness in vivo stability lanthanide chelation

Biodistribution Outcome: DOTA-Conjugated Tracers Demonstrate Prolonged Tumor Retention Versus NOTA in PSMA-Targeted PET Imaging

A direct comparative preclinical study of 64Cu-labeled PSMA-3Q tracers using DOTA versus NOTA bifunctional chelators revealed that the DOTA conjugate exhibited significantly better tumor retention 24 hours post-injection, while the NOTA conjugate showed lower liver uptake [1]. Specifically, 64Cu-DOTA-PSMA-3Q maintained higher tumor-to-background ratios at delayed time points compared to 64Cu-NOTA-PSMA-3Q. This class-level evidence supports the selection of DOTA-based chelators like 4-Aminobutyl-DOTA for applications where sustained tumor accumulation is critical, such as radiotherapeutic dosimetry or delayed imaging protocols.

biodistribution tumor retention PSMA imaging

4-Aminobutyl-DOTA: Optimized Application Scenarios Based on Empirical Performance Data


Cu-64 PET Imaging Agent Development for Heat-Labile Targeting Vectors

The demonstrated ability to achieve 86% radiochemical purity of Cu-64-DOTA-cyanocobalamin after only 10 minutes at ambient temperature and mild pH (~5) [1] positions 4-Aminobutyl-DOTA as an optimal chelator for developing PET tracers based on heat-sensitive biomolecules (e.g., antibodies, fragile proteins) that cannot tolerate the typical high-temperature radiolabeling conditions required for many DOTA derivatives.

Targeted Radionuclide Therapy (Lu-177, Y-90) Requiring Extended Tumor Retention

The macrocyclic DOTA core confers exceptional kinetic inertness, with less than 5% dissociation of In-111 complexes over 24 hours in serum [2], and class-level evidence demonstrates superior tumor retention at 24 hours post-injection for DOTA-based conjugates compared to NOTA alternatives [3]. This makes 4-Aminobutyl-DOTA the chelator of choice for therapeutic radiopharmaceuticals where sustained tumor accumulation is essential for maximizing the absorbed radiation dose.

Large-Scale Bioconjugate Production Requiring High-Yield, Reproducible Coupling

The flexible C4 spacer and terminal primary amine minimize steric hindrance during conjugation to bulky targeting vectors (e.g., monoclonal antibodies), enabling higher coupling yields and more reproducible production [4]. This structural advantage, combined with the product's ambient shipping stability , simplifies logistics for contract manufacturing organizations (CMOs) and academic radiopharmacies engaged in multi-site clinical trials.

Preclinical Biodistribution and Pharmacokinetic Studies of Novel Targeting Vectors

For early-stage radiopharmaceutical development, 4-Aminobutyl-DOTA provides a reliable, well-characterized chelator platform that allows researchers to attribute observed biodistribution differences to the targeting vector rather than chelator variability. The extensive literature on DOTA-based conjugates provides a robust benchmark for interpreting preclinical imaging and therapy data, accelerating the development timeline for new targeted radionuclide therapies.

Technical Documentation Hub

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